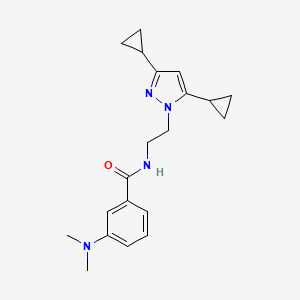
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide, also known as DCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPB is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes, including pain sensation, inflammation, and cancer cell proliferation.
作用机制
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a selective antagonist of GPR55, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, immune system, and cancer cells. The exact mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is not fully understood, but it is believed to block the activation of GPR55 by its endogenous ligands, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of pain and inflammation, the inhibition of cancer cell proliferation, and the modulation of immune function. In addition, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide in lab experiments is its selectivity for GPR55, which allows for the specific modulation of this receptor without affecting other receptors. However, one of the limitations of using N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for research on N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide, including the development of more potent and selective GPR55 antagonists, the investigation of the role of GPR55 in other physiological processes, and the evaluation of the therapeutic potential of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide in various diseases. In addition, studies on the pharmacokinetics and pharmacodynamics of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide may provide important insights into its potential clinical applications.
Conclusion
In conclusion, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a promising chemical compound that has shown potential as a therapeutic agent in various diseases. Its selectivity for GPR55 and its ability to modulate pain, inflammation, cancer cell proliferation, and immune function make it an attractive target for further research. The development of more potent and selective GPR55 antagonists and the evaluation of the pharmacokinetics and pharmacodynamics of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide may lead to the development of novel therapies for various diseases.
合成方法
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide involves the reaction of 3-(dimethylamino)benzoic acid with 3,5-dicyclopropyl-1H-pyrazole-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide.
科学研究应用
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the role of GPR55 in pain sensation and inflammation. Studies have shown that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide can alleviate pain and inflammation in animal models of arthritis and neuropathic pain.
Another area of research is the potential role of GPR55 in cancer cell proliferation. Studies have shown that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide can inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
属性
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-23(2)17-5-3-4-16(12-17)20(25)21-10-11-24-19(15-8-9-15)13-18(22-24)14-6-7-14/h3-5,12-15H,6-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAIZTJALXQJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2789878.png)
![3-(3-Chloro-4-methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2789879.png)

![4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2789881.png)
![4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2789883.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2789884.png)

![N-(2,4-difluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2789889.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2789895.png)
